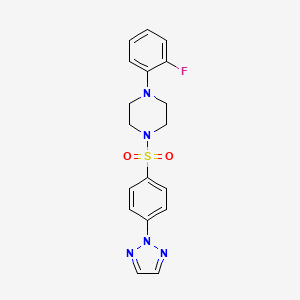
1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Antibacterial Activities
A study focused on synthesizing novel piperazine derivatives, including those related to the compound , and assessed their antibacterial activities. Notably, certain derivatives exhibited significant antibacterial properties at specific concentrations (Wu Qi, 2014).
Sulfomethylation in Chemical Synthesis
Another research explored the sulfomethylation of piperazine and polyazamacrocycles, contributing to the development of various chemical derivatives. This process was found to be highly influenced by pH and could lead to the creation of mixed-side-chain macrocyclic chelates (J. van Westrenen & A. D. Sherry, 1992).
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and characterized, revealing compounds with subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. These findings are valuable for understanding receptor-ligand interactions and could have implications in pharmacological research (T. Borrmann et al., 2009).
Antiproliferative Agents
A study designed and synthesized novel sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety. These compounds showed promising antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor agents (Dongjun Fu et al., 2017).
Metabolism of Novel Antidepressants
Research on the metabolism of a novel antidepressant, Lu AA21004, identified the compound as being oxidized into various metabolites. This study contributes to our understanding of the metabolic pathways and enzymatic interactions of novel pharmacological compounds (Mette G. Hvenegaard et al., 2012).
Fe-Catalyzed Synthesis
A study on Fe-catalyzed synthesis provided insights into the production of flunarizine, a drug used for treating migraines and other conditions, demonstrating the role of metal-catalyzed reactions in pharmaceutical synthesis (R. N. Shakhmaev et al., 2016).
Melanocortin Receptors
Research into the synthesis and characterization of piperazine analogs of the melanocortin 4 receptor agonist "THIQ" provided valuable insights into the structural and pharmacological aspects of these compounds. This study has implications for understanding receptor-ligand interactions in drug development (F. Mutulis et al., 2004).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-[4-(triazol-2-yl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-17-3-1-2-4-18(17)22-11-13-23(14-12-22)27(25,26)16-7-5-15(6-8-16)24-20-9-10-21-24/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJZSKJPNQZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

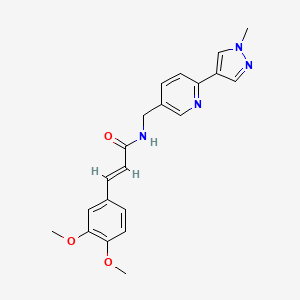
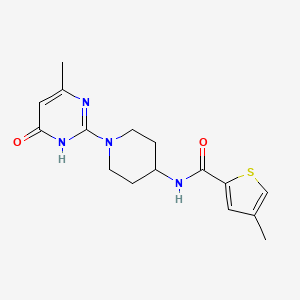
![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)
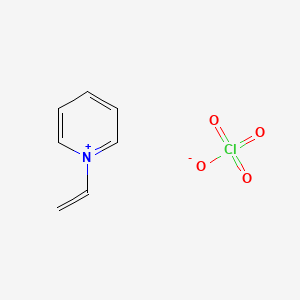
![4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2876244.png)

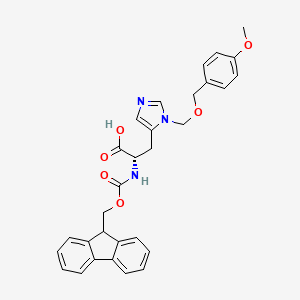
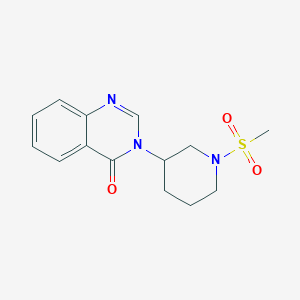
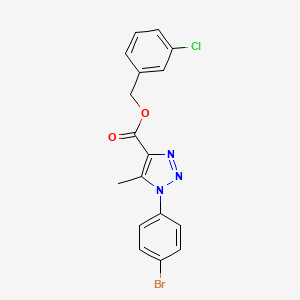
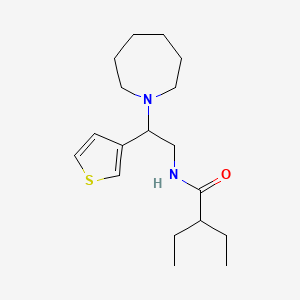
![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)
![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)
![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)
![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)